molecular formula C7H11NO2 B13041327 (1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL

(1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL

Cat. No.: B13041327
M. Wt: 141.17 g/mol
InChI Key: XZPWGLRBIYTALR-CAHLUQPWSA-N
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Description

(1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL is a chiral compound featuring an amino group, a furan ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furfural and amino alcohols.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired stereochemistry.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The amino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amino alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. It is also used in asymmetric synthesis to produce enantiomerically pure compounds.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the synthesis of biologically active molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including as a precursor for drug development. It may also have applications in the treatment of various diseases due to its unique chemical structure.

Industry

In industry, this compound is used in the production of fine chemicals and pharmaceuticals. It is also used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(thiophen-2-YL)propan-2-OL: Similar structure but with a thiophene ring instead of a furan ring.

    (1R,2S)-1-Amino-1-(pyridin-2-YL)propan-2-OL: Similar structure but with a pyridine ring instead of a furan ring.

    (1R,2S)-1-Amino-1-(benzofuran-2-YL)propan-2-OL: Similar structure but with a benzofuran ring instead of a furan ring.

Uniqueness

(1R,2S)-1-Amino-1-(furan-2-YL)propan-2-OL is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity. The stereochemistry of the compound also plays a crucial role in its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(furan-2-yl)propan-2-ol

InChI

InChI=1S/C7H11NO2/c1-5(9)7(8)6-3-2-4-10-6/h2-5,7,9H,8H2,1H3/t5-,7+/m0/s1

InChI Key

XZPWGLRBIYTALR-CAHLUQPWSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CO1)N)O

Canonical SMILES

CC(C(C1=CC=CO1)N)O

Origin of Product

United States

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